molecular formula C7H12N2O2 B1438747 (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 1153757-34-6

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B1438747
CAS No.: 1153757-34-6
M. Wt: 156.18 g/mol
InChI Key: QXMAPZPDOWOHKD-UHFFFAOYSA-N
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Description

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol It is a member of the oxadiazole family, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol typically involves the reaction of tert-butylamidoxime with an appropriate aldehyde or ketone under acidic conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts . The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (3-Tert-butyl-1,2,4-oxadiazol-5-yl)aldehyde or (3-Tert-butyl-1,2,4-oxadiazol-5-yl)carboxylic acid.

Mechanism of Action

The mechanism of action of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and stability. Additionally, the hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMAPZPDOWOHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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